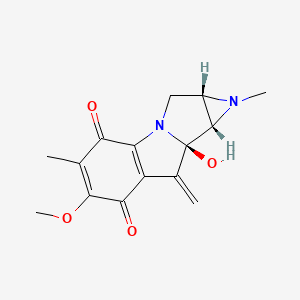
Mitomycin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitomycin H, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Mitomycin H has been studied for its efficacy against various types of cancers, including:
- Gastric Cancer : It has shown promise as part of combination therapies with agents like gemcitabine and vinblastine .
- Breast Cancer : Clinical trials indicate that this compound can be effective in treating metastatic breast cancer when used alongside other chemotherapeutics .
- Non-Small Cell Lung Cancer : Systematic reviews have reported a modest response rate when this compound is utilized as a single agent or in combination therapies .
Antibacterial Properties
Recent studies have explored the application of this compound against antibiotic-resistant bacteria, particularly Acinetobacter baumannii. Research indicates that:
- This compound effectively inhibits the growth of A. baumannii, showcasing significant cytotoxic effects on stationary-phase and biofilm cells .
- The compound's mechanism appears to parallel its anticancer activity, suggesting potential repurposing in treating bacterial infections.
Neurological Applications
Emerging research suggests that this compound may have therapeutic potential beyond oncology:
- In studies involving mouse models with Parkinson's disease, treatment with this compound resulted in improved motor functions and reduced tumor formation in embryonic stem cell cultures . This highlights its potential role in neuroprotection and regenerative medicine.
Postoperative Applications
This compound has also been applied postoperatively in surgical procedures:
- In trabeculectomies for glaucoma patients, postoperative application of this compound has demonstrated enhanced recovery rates compared to placebo controls . This suggests its utility in reducing scarring and improving surgical outcomes.
Data Summary
Propiedades
Número CAS |
74148-44-0 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1 |
Clave InChI |
VZIAQNJZWSNNKZ-ZDAIXBBBSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC |
Sinónimos |
10-DCO-DHMB 10-decarbamoyloxy-9-dehydromitomycin B Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















